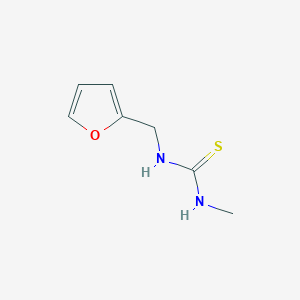

1-(呋喃-2-基甲基)-3-甲基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds with a furan ring are often used in organic chemistry for the synthesis of other compounds due to their reactivity . Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

The synthesis of furan derivatives can be complex and depends on the specific compound being synthesized . For example, furan platform chemicals (FPCs) can be synthesized from biomass . The synthesis of specific furan derivatives often involves multiple steps and various chemical reactions .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the geometric and vibrational properties of the molecules .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions . For example, furan platform chemicals (FPCs) can be used to synthesize a wide range of compounds . The specific reactions that a furan derivative can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined using various techniques . These properties can include density, boiling point, melting point, molecular weight, and others .科学研究应用

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . For instance, recent studies have synthesized novel furan derivatives and evaluated their antibacterial effects against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Biocatalysis and Green Chemistry

Furan-based compounds serve as platform chemicals in green chemistry. For instance, 5-hydroxymethylfurfural (HMF), derived from biomass, has applications in organic synthesis . Researchers explore the catalytic conversion of N-acetylglucosamine to HMF, which can further lead to the synthesis of compounds like 1-(Furan-2-ylmethyl)-3-methylthiourea.

作用机制

Target of Action

The primary targets of 1-(Furan-2-ylmethyl)-3-methylthiourea are various pathogens, including Escherichia coli , Salmonella typhi , and Staphylococcus aureus . These bacteria are common causes of infections in humans, and the compound’s ability to inhibit their growth suggests it may function as an antimicrobial agent .

Mode of Action

This suggests that the compound may interact with essential bacterial proteins or enzymes, disrupting their normal function and preventing the bacteria from proliferating .

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the action of 1-(Furan-2-ylmethyl)-3-methylthiourea is the inhibition of bacterial growth . This suggests that the compound could potentially be used for various medicinal purposes, particularly in the treatment of bacterial infections .

安全和危害

未来方向

属性

IUPAC Name |

1-(furan-2-ylmethyl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-8-7(11)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCZYDJTDCKDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethyl)-3-methylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)